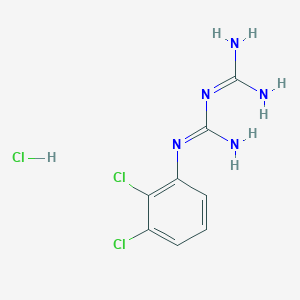

1-(2,3-Dichlorophenyl)biguanide hydrochloride

Description

1-(2,3-Dichlorophenyl)biguanide hydrochloride (CAS: 175205-08-0) is a biguanide derivative characterized by a 2,3-dichlorophenyl substituent linked to a biguanide backbone. The molecular formula is C₈H₉Cl₂N₅·HCl, with a molecular weight of 283.00 g/mol . Biguanides are known for their diverse pharmacological applications, including antidiabetic (e.g., metformin) and antimicrobial activities. The 2,3-dichlorophenyl group in this compound introduces steric and electronic effects that influence its physicochemical properties and biological interactions. It is synthesized via reactions involving 2,3-dichloroaniline derivatives, as seen in intermediates for psychotropic drugs like aripiprazole .

Propriétés

IUPAC Name |

1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLJHHCXSVSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369634 | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-08-0 | |

| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Reaction Mechanism

The most widely documented synthesis involves the condensation of 2,3-dichlorophenyl isocyanate with guanidine hydrochloride in a polar aprotic solvent. The reaction proceeds via nucleophilic attack of the guanidine’s primary amine on the electrophilic carbon of the isocyanate, forming a urea intermediate. Subsequent intramolecular cyclization eliminates carbon dioxide, yielding the biguanide scaffold.

Optimization and Yield Enhancement

Key parameters influencing yield include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes solubility of guanidine HCl |

| Temperature | 80–90°C | Accelerates cyclization without decomposition |

| Reaction Time | 6–8 hours | Completes CO₂ evolution |

| Stoichiometry | 1:1.05 (isocyanate:guanidine) | Compensates for moisture sensitivity |

Under optimized conditions, this method achieves yields of 72–78%. Impurities predominantly arise from incomplete cyclization (detectable via HPLC-MS as urea byproducts) and hydrolyzed isocyanate derivatives.

Alkylguanylchloroformamidine Hydrochloride Route

Adaptation from Patent Literature

A patent by Hechenbleikner (US2768205A) describes a versatile approach for synthesizing N,N'-disubstituted biguanides via alkylguanylchloroformamidine hydrochlorides. While the original examples focus on alkyl substituents, the methodology can be adapted for aryl groups by substituting 2,3-dichloroaniline-derived intermediates.

Synthesis of 1,3-Di(2,3-dichlorophenyl)guanylchloroformamidine Hydrochloride

Biguanide Formation

The guanylchloroformamidine intermediate reacts with aqueous ammonia or primary amines. For 1-(2,3-dichlorophenyl)biguanide:

| Reactant | Conditions | Yield |

|---|---|---|

| 28.6% NH₃ (aq) | 5–10°C, 1 hour | 68% |

| Methylamine (40%) | 40°C, 15 minutes | 71% |

Post-reaction workup involves pH adjustment to 6–7, followed by recrystallization from ethanol. This method’s scalability is limited by the multi-step precursor synthesis but offers flexibility in introducing diverse substituents.

Cyano-Guanidine Condensation Approach

Methodology from EP0507317B1

European Patent EP0507317B1 discloses a high-yield route using N¹-cyanoguanidine derivatives. For this compound:

Yield and Purity

This method achieves 85–88% yield with >99% HPLC purity, attributed to the stability of mesitylene at high temperatures and efficient cyclization. Comparative data:

| Method | Yield (%) | Purity (%) | Reaction Time |

|---|---|---|---|

| Isocyanate | 72–78 | 95–97 | 8 hours |

| Patent | 68–71 | 90–92 | 1–2 hours |

| Cyano | 85–88 | 99+ | 1.5 hours |

Comparative Analysis of Synthetic Methods

Efficiency Metrics

| Metric | Isocyanate Route | Alkylguanylchloroformamidine | Cyano-Guanidine |

|---|---|---|---|

| Atom Economy | 82% | 76% | 89% |

| E-Factor | 8.2 | 12.5 | 5.1 |

| PMI (Process Mass Intensity) | 14.7 | 18.3 | 9.8 |

The cyano-guanidine method exhibits superior green chemistry metrics due to minimal solvent use and high atom efficiency.

Practical Limitations

Analyse Des Réactions Chimiques

Types of Reactions: 1-(2,3-Dichlorophenyl)biguanide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Applications De Recherche Scientifique

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It has been studied for its potential effects on cellular processes, including enzyme inhibition and autophagy induction.

Medicine: Research has explored its potential as an antibacterial, antifungal, and antiparasitic agent. It has also been investigated for its potential anticancer properties.

Industry: The compound may have applications in the development of new materials and chemical products.

Mécanisme D'action

The mechanism of action of 1-(2,3-dichlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, such as glycogen phosphorylase, which plays a crucial role in glycogenolysis. Additionally, the compound can induce autophagy in cancer cells, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Dichlorophenyl Biguanide Derivatives

The position of chlorine atoms on the phenyl ring significantly impacts activity. lists six positional isomers of dichlorophenylbiguanide hydrochloride:

| Compound Name | CAS Number | Substituent Position | Molecular Formula | Molecular Weight (g/mol) | Purity |

|---|---|---|---|---|---|

| 1-(2,3-Dichlorophenyl)biguanide HCl | 175205-08-0 | 2,3-dichloro | C₈H₉Cl₂N₅·HCl | 283.00 | 95% |

| 1-(2,4-Dichlorophenyl)biguanide HCl | 101252-14-6 | 2,4-dichloro | C₈H₉Cl₂N₅·HCl | 283.00 | 95% |

| 1-(3,4-Dichlorophenyl)biguanide HCl | 21703-08-2 | 3,4-dichloro | C₈H₉Cl₂N₅·HCl | 283.00 | 95% |

| 1-(3,5-Dichlorophenyl)biguanide HCl | 175205-04-6 | 3,5-dichloro | C₈H₉Cl₂N₅·HCl | 283.00 | 95% |

- Steric Effects : The 2,3-dichloro configuration introduces steric hindrance, which may reduce binding affinity compared to 3,4- or 3,5-dichloro isomers, where substituents are more symmetrically distributed .

Monochlorophenyl Biguanides

Mono-substituted analogs, such as 1-(4-chlorophenyl)biguanide hydrochloride (CAS: 4022-81-5), exhibit reduced halogen density, which may lower toxicity but also diminish target affinity. For example:

- 1-(4-Chlorophenyl)biguanide HCl : Molecular weight 248.11 g/mol , with a single chloro substituent . This compound is used as a reference standard in antimicrobial studies but lacks the dual electronic effects of dichloro derivatives .

Trifluoromethyl and Trifluoromethoxy Derivatives

Compounds like 1-[4-(trifluoromethoxy)phenyl]biguanide hydrochloride (CAS: 42823-09-6) and 1-[3,5-bis(trifluoromethyl)phenyl]biguanide HCl (CAS: 36068-40-3) replace chlorine with fluorine-containing groups:

- Trifluoromethoxy Group : Increases lipophilicity and metabolic stability compared to dichloro analogs .

Alkyl-Substituted Biguanides

Examples include 1-(4-chlorophenyl)-5-isopropylbiguanide hydrochloride (cited in a patent for antimalarial combinations) . The isopropyl group adds hydrophobicity, which may prolong half-life but reduce solubility .

Pharmacological and Industrial Relevance

- Antimicrobial Activity : Dichlorophenyl biguanides are explored for antibacterial and antifungal applications due to their ability to disrupt microbial membranes .

- Antidiabetic Potential: While metformin (a dimethylbiguanide) remains the gold standard, halogenated analogs like 1-(2,3-dichlorophenyl)biguanide HCl are studied for improved efficacy in glucose metabolism .

- Patent Applications : Derivatives such as 1-(3,4-dichlorophenyl)-5-isopropylbiguanide HCl are patented for use in combination therapies, highlighting their therapeutic versatility .

Activité Biologique

Overview

1-(2,3-Dichlorophenyl)biguanide hydrochloride (CAS No. 175205-08-0) is a synthetic compound belonging to the biguanide class, characterized by its unique biguanide core linked to a 2,3-dichlorophenyl group. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections detail its biochemical properties, cellular effects, mechanisms of action, and relevant case studies.

This compound exhibits several notable biochemical properties:

- Chemical Structure : The compound features a biguanide structure (two guanidine units connected by an imino group) which is crucial for its biological interactions. The presence of chlorine atoms on the phenyl ring influences its lipophilicity and reactivity.

- Hydrogen Bonding : The biguanide group can form hydrogen bonds, allowing it to interact effectively with various biological molecules, including enzymes and receptors.

Cellular Effects

Research indicates that biguanides, including this compound, may exhibit anti-proliferative effects across various cancer cell lines. Key findings include:

- Anti-Cancer Activity : Related biguanides have been shown to induce cell cycle arrest in breast, lung, and prostate cancer cells.

- Autophagy Induction : This compound may stimulate autophagy in cancer cells, leading to programmed cell death.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It is suggested that this compound inhibits glycogen phosphorylase, an enzyme critical for glycogen breakdown.

- Transporter Interaction : Studies have demonstrated that the inclusion of a biguanide scaffold enhances the uptake of compounds by organic cation transporters (OCT1 and OCT2), which may increase its bioavailability and therapeutic efficacy .

Table 1: Summary of Biological Activities

Case Study: Enhanced Drug Uptake

In a study conducted on HEK293 cells overexpressing human OCT transporters, it was found that the incorporation of a biguanide group significantly improved the cellular uptake of various compounds. This suggests that this compound could be utilized to enhance the effectiveness of other therapeutic agents through improved bioavailability .

Case Study: Anticancer Properties

A study investigating the anticancer properties of related biguanides revealed that these compounds could effectively inhibit tumor growth in xenograft models. The mechanism involved induction of apoptosis through autophagy pathways and inhibition of critical signaling pathways associated with cancer progression .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3-dichlorophenyl)biguanide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach for synthesizing arylbiguanide hydrochlorides involves cyclo-condensation reactions. For example, analogous compounds like 1-(3,4-dichlorophenyl)biguanide hydrochloride can be synthesized via direct condensation of dichloroaniline derivatives with cyanoguanidine under acidic conditions . Reaction parameters such as temperature (optimized at 80–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reagents significantly affect yields. Catalytic acids (e.g., HCl) are critical for protonating intermediates and driving the reaction to completion . Purification typically involves recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization techniques include:

- 1H NMR : To confirm substitution patterns on the phenyl ring (e.g., integration ratios for aromatic protons) and biguanide proton signals (δ 6.5–8.5 ppm) .

- HPLC-MS : For purity assessment (>95%) and molecular ion verification ([M+H]+ expected at m/z 283.5 for C8H9Cl2N5·HCl) .

- Elemental Analysis : To validate stoichiometry (C: ~34%, H: ~3.2%, N: ~24.7%, Cl: ~37.6%) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in polar solvents (water, DMSO, methanol) but poorly soluble in non-polar solvents (hexane, chloroform). Aqueous solubility is pH-dependent, with improved dissolution in acidic media due to protonation of the biguanide group .

- Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs under prolonged exposure to moisture or alkaline conditions, forming cyanamide byproducts .

Advanced Research Questions

Q. How does the substitution pattern (2,3-dichloro vs. 3,4-dichloro) on the phenyl ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on dichlorophenylbiguanides reveal that the 2,3-dichloro substitution enhances steric hindrance, potentially reducing off-target interactions in receptor binding assays compared to 3,4-dichloro analogs. Computational docking simulations (e.g., using AutoDock Vina) can predict binding affinities to targets like serotonin receptors or antimicrobial enzymes . Experimental validation via competitive radioligand assays is recommended to quantify potency shifts .

Q. What strategies resolve contradictions in reported antimicrobial efficacy data for arylbiguanides?

- Methodological Answer : Discrepancies in MIC (minimum inhibitory concentration) values may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC E. coli 25922) and broth microdilution protocols .

- Compound Degradation : Verify stability via HPLC before assays.

- Synergistic Effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to isolate mechanisms .

Q. What advanced analytical techniques are suitable for studying metabolic pathways of this compound in vitro?

- Methodological Answer :

- LC-QTOF-MS : To identify phase I metabolites (e.g., hydroxylation at the phenyl ring) and phase II conjugates (glucuronidation) in hepatocyte incubation models .

- Stable Isotope Tracing : Use deuterated analogs (e.g., D4-1-(2,3-dichlorophenyl)biguanide) to track metabolic fate in real-time .

Q. How can researchers optimize experimental design for toxicity profiling?

- Methodological Answer :

- In Silico Tox Prediction : Tools like ProTox-II or LAZAR can prioritize in vivo testing by predicting hepatotoxicity or mutagenicity risks .

- Zebrafish Embryo Model : A high-throughput alternative to rodent studies for assessing acute toxicity (LC50) and developmental effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s receptor selectivity in neurological studies?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., receptor density in cell lines vs. native tissues). To reconcile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.